molecular formula C9H6ClN B7846885 2-Chlorocinnamonitrile

2-Chlorocinnamonitrile

Cat. No.: B7846885
M. Wt: 163.60 g/mol
InChI Key: PWWUUGALKZGDSD-HWKANZROSA-N
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Description

2-Chlorocinnamonitrile is an organic compound with the molecular formula C9H6ClN. It is a derivative of cinnamonitrile, where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorocinnamonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, followed by cyclization and dehydration steps. The reaction typically occurs under reflux conditions with ethanol as the solvent.

Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow process. This method involves the same reactants but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorocinnamonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-chlorocinnamic acid.

    Reduction: Reduction of this compound can yield 2-chlorocinnamylamine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products:

    Oxidation: 2-Chlorocinnamic acid.

    Reduction: 2-Chlorocinnamylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chlorocinnamonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a precursor for biologically active compounds.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of 2-chlorocinnamonitrile involves its interaction with various molecular targets. For instance, in biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the context of its use, such as in drug development or as a chemical intermediate.

Comparison with Similar Compounds

    2-Chlorobenzonitrile: Similar in structure but lacks the extended conjugation of the cinnamyl group.

    2-Chlorocinnamic acid: An oxidized form of 2-chlorocinnamonitrile.

    2-Chlorocinnamylamine: A reduced form of this compound.

Uniqueness: this compound is unique due to its combination of a nitrile group and a chlorine-substituted aromatic ring, which provides distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various derivatives.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWUUGALKZGDSD-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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